molecular formula C24H26N2O4S B4073183 N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide

N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide

Cat. No.: B4073183
M. Wt: 438.5 g/mol
InChI Key: LNIKAGGPLIYQTI-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is a synthetic organic compound It is characterized by its complex structure, which includes an acetamide group, a phenoxy group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Phenoxy Group: This step may involve the reaction of a phenol derivative with an appropriate halide under basic conditions.

    Introduction of the Sulfamoyl Group: This can be achieved by reacting the intermediate with a sulfonamide derivative.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the sulfamoyl group to a sulfonic acid derivative.

    Reduction: Reduction reactions could target the acetamide group, converting it to an amine.

    Substitution: The phenoxy group may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible therapeutic applications, though specific uses would require further research.

    Industry: Utilization in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide: can be compared with other acetamide derivatives, phenoxy compounds, and sulfamoyl-containing molecules.

    Unique Features: Its unique combination of functional groups may confer specific properties, such as enhanced reactivity or selectivity in certain reactions.

List of Similar Compounds

    Acetanilide: A simple acetamide derivative.

    Phenoxyacetic acid: Contains a phenoxy group.

    Sulfanilamide: A sulfonamide derivative.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-3-19-9-7-8-12-23(19)25-24(27)17-30-21-13-15-22(16-14-21)31(28,29)26-18(2)20-10-5-4-6-11-20/h4-16,18,26H,3,17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIKAGGPLIYQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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